N-(4-methoxy-1,2,5-thiadiazol-3-yl)-4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide
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Overview
Description
N-(4-METHOXY-1,2,5-THIADIAZOL-3-YL)-4-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-1,2,5-THIADIAZOL-3-YL)-4-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, thiadiazole, and triazole compounds. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXY-1,2,5-THIADIAZOL-3-YL)-4-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in material science or as a catalyst.
Mechanism of Action
The mechanism of action of N-(4-METHOXY-1,2,5-THIADIAZOL-3-YL)-4-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, quinoline derivatives, and triazole-containing molecules. Examples include:
- Sulfamethoxazole
- Quinine
- 1,2,4-Triazole derivatives
Uniqueness
N-(4-METHOXY-1,2,5-THIADIAZOL-3-YL)-4-[3-(QUINOLIN-2-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H15N7O3S3 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-(4-methoxy-1,2,5-thiadiazol-3-yl)-4-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15N7O3S3/c1-30-19-17(24-32-25-19)26-33(28,29)14-9-7-13(8-10-14)27-18(22-23-20(27)31)16-11-6-12-4-2-3-5-15(12)21-16/h2-11H,1H3,(H,23,31)(H,24,26) |
InChI Key |
YBGLXLNKZWIXLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=NNC3=S)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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